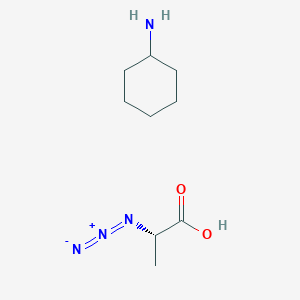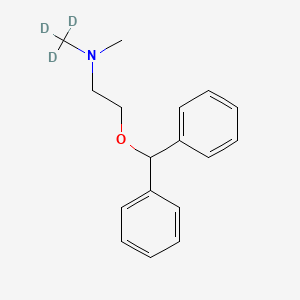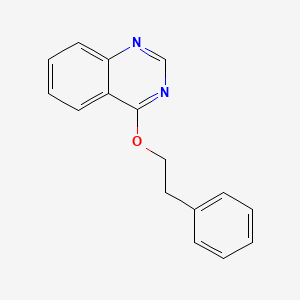
1-BROMONONANE-D19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromononane-D19 is a deuterium-labeled version of 1-Bromononane. It is a stable isotope compound where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed studies of molecular interactions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromononane-D19 is synthesized by the bromination of nonane-D19. The process involves the substitution of a hydrogen atom in nonane-D19 with a bromine atom. The reaction typically uses a brominating agent such as bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst or under specific conditions to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of deuterated nonane as a starting material is crucial for the production of the deuterium-labeled compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromononane-D19 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) are used, and the reactions are often conducted under elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nonanes depending on the nucleophile used.
Elimination Reactions: The major product is nonene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromononane-D19 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is beneficial.
Mechanism of Action
The mechanism of action of 1-Bromononane-D19 involves its interaction with various molecular targets depending on the specific application. In metabolic studies, the deuterium atoms provide a distinct mass difference that allows for precise tracking of the compound through different biochemical pathways. This helps in understanding the metabolic fate of the compound and its interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromononane: The non-deuterated version of the compound.
1-Bromohexane: A shorter-chain brominated alkane.
1-Bromodecane: A longer-chain brominated alkane.
Uniqueness
1-Bromononane-D19 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies of molecular interactions and metabolic pathways compared to non-deuterated analogs. This makes it a valuable tool in various scientific disciplines.
Properties
CAS No. |
1219805-90-9 |
|---|---|
Molecular Formula |
C9BrD19 |
Molecular Weight |
226.27 |
Synonyms |
1-BROMONONANE-D19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)




